molecular formula C40H27NO5 B5028827 3-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid

3-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid

Cat. No.: B5028827
M. Wt: 601.6 g/mol
InChI Key: RLLPEQDOCYPKOA-UHFFFAOYSA-N
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Description

The compound “3-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid” is a complex organic molecule with the molecular formula C41H29NO5 . It has a molecular weight of 615.7 g/mol . The structure of the compound includes multiple phenyl groups and a benzoic acid group .


Molecular Structure Analysis

The compound has a complex structure with multiple phenyl groups and a benzoic acid group . It has a total of 73 atoms; 27 Hydrogen atoms, 40 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . The compound has 4 defined atom stereocenters .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 615.7 g/mol . It has a topological polar surface area of 80.8 Ų . The compound has 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 615.20457303 g/mol . The compound has a complexity of 1210 .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s always important to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

3-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H27NO5/c42-35-33-34(36(43)41(35)30-23-13-18-27(24-30)37(44)45)40(29-21-11-4-12-22-29)32(26-16-7-2-8-17-26)31(25-14-5-1-6-15-25)39(33,38(40)46)28-19-9-3-10-20-28/h1-24,33-34H,(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPEQDOCYPKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)O)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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